Luprostiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61507-56-0 |

|---|---|

Molecular Formula |

C21H29ClO6S |

Molecular Weight |

445.0 g/mol |

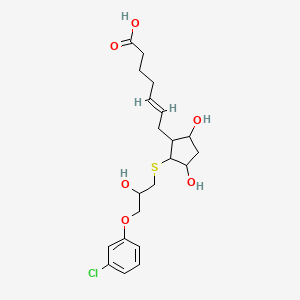

IUPAC Name |

(E)-7-[2-[3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)/b3-1+ |

InChI Key |

KFUDFIMHDRJVLV-HNQUOIGGSA-N |

Isomeric SMILES |

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O |

Canonical SMILES |

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The In Vitro Mechanism of Action of Luprostiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its mechanism of action at the cellular level is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). This interaction triggers a well-defined signaling cascade, leading to the physiological responses associated with luteolysis. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing the signaling pathways, presenting available quantitative data, and outlining key experimental protocols for its study.

Receptor Binding and Activation

Comparative Binding Affinity and Potency

Quantitative data on the in vitro potency of this compound and other PGF2α analogs are summarized in the table below. It is important to note that direct comparative studies for this compound are limited, and therefore data from closely related analogs are included to provide a comprehensive understanding.

| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| PGF2α | Radioligand Binding | Rat Corpora Lutea Membranes | Kd | 4.7 nM | [1] |

| PGF2α | Intracellular Calcium Mobilization | Human Myometrial Cells | EC50 | 4 nM | [5] |

| PGF2α | PGE2 Release | Cat Iris | EC50 | 45 nM | [6] |

| Cloprostenol | Inhibition of Adipose Differentiation | Newborn Rat Adipocyte Precursors | IC50 | 3 x 10⁻¹² M | [4] |

| Fluprostenol | Inhibition of Adipose Differentiation | Newborn Rat Adipocyte Precursors | IC50 | 3 - 10 x 10⁻¹¹ M | [4] |

| Fluprostenol | Cat Iris Sphincter Contraction | Cat Iris | Rank Order of Potency | Fluprostenol > PGF2α | [7] |

Signal Transduction Pathway

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gq family[8]. The activated α-subunit of the Gq protein (Gαq) dissociates from the βγ-subunits and subsequently activates the enzyme phospholipase C (PLC)[9].

Phospholipase C Activation and Second Messenger Production

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca²⁺) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration[5][9].

-

Diacylglycerol (DAG): This lipid molecule remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to further cellular responses.

The following diagram illustrates the primary signaling pathway initiated by this compound binding to the FP receptor.

Intracellular Calcium Mobilization

A key consequence of FP receptor activation is the elevation of intracellular calcium. This increase is a critical event in mediating the physiological effects of this compound. Studies have shown that PGF2α and its analogs induce a rapid and transient increase in intracellular calcium in various cell types, including myometrial and luteal cells[5][10]. The magnitude of this calcium response is dose-dependent.

Stimulation of Arachidonic Acid Release

In addition to the PLC pathway, PGF2α and its analogs have been shown to stimulate the release of arachidonic acid from cellular phospholipids[6][11]. This effect is likely mediated by the activation of phospholipase A2 (PLA2). The released arachidonic acid can then be metabolized into other bioactive lipid mediators, potentially amplifying or modulating the initial signal.

The following diagram illustrates the experimental workflow for measuring this compound-induced intracellular calcium mobilization.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.

Radioligand Binding Assay for FP Receptor

This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for this compound at the FP receptor.

Materials:

-

Cell membranes expressing the FP receptor (e.g., from bovine corpora lutea or a recombinant cell line)

-

Radiolabeled PGF2α (e.g., [³H]PGF2α)

-

Unlabeled this compound and PGF2α

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound and PGF2α.

-

In a multi-well plate, incubate a fixed concentration of radiolabeled PGF2α with the cell membranes in the presence of varying concentrations of unlabeled this compound or PGF2α.

-

Include a set of wells with only radiolabeled PGF2α (total binding) and another set with radiolabeled PGF2α and a high concentration of unlabeled PGF2α (non-specific binding).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be used to calculate its Ki value (a measure of its binding affinity). Saturation binding experiments, using increasing concentrations of the radioligand, can be performed to determine Kd and Bmax.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.

Materials:

-

Live cells expressing the FP receptor

-

Fura-2 AM or another suitable calcium-sensitive fluorescent dye

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Culture the cells to an appropriate confluency in a multi-well plate or on coverslips.

-

Load the cells with Fura-2 AM by incubating them in a buffer containing the dye.

-

Wash the cells to remove extracellular dye.

-

Measure the baseline fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Add varying concentrations of this compound to the cells.

-

Immediately and continuously record the fluorescence changes at both excitation wavelengths.

-

Calculate the ratio of the fluorescence intensities (340/380 nm).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Generate dose-response curves to determine the EC50 of this compound for calcium mobilization.

Phospholipase C (PLC) Activity Assay

This assay measures the production of inositol phosphates, the direct products of PLC activity, in response to this compound.

Materials:

-

Cells expressing the FP receptor

-

[³H]myo-inositol

-

This compound

-

Trichloroacetic acid (TCA)

-

Dowex anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Label the cells by incubating them overnight with [³H]myo-inositol, which is incorporated into the cellular phosphoinositides.

-

Wash the cells to remove unincorporated radiolabel.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

Terminate the reaction by adding ice-cold TCA to precipitate cellular macromolecules.

-

Separate the soluble inositol phosphates from the lipid fraction by centrifugation.

-

Apply the aqueous supernatant to a Dowex anion-exchange column.

-

Elute the different inositol phosphates (IP1, IP2, IP3) using a stepwise gradient of ammonium formate/formic acid.

-

Measure the radioactivity in each fraction using a scintillation counter.

-

The amount of radioactivity in the inositol phosphate fractions is indicative of PLC activity.

-

Generate dose-response curves to determine the EC50 of this compound for inositol phosphate production.

The following diagram illustrates the logical relationship in a competitive radioligand binding assay.

Conclusion

The in vitro mechanism of action of this compound is centered on its agonistic activity at the prostaglandin F2α receptor. This interaction initiates a Gq-protein-mediated signaling cascade that leads to the activation of phospholipase C, production of inositol phosphates and diacylglycerol, and a subsequent increase in intracellular calcium. These events collectively trigger the downstream cellular responses that culminate in luteolysis. While specific quantitative binding and functional data for this compound are not extensively reported, comparative studies with other potent PGF2α analogs confirm its high potency. The experimental protocols detailed in this guide provide a robust framework for the further in vitro characterization of this compound and other compounds targeting the FP receptor. A deeper understanding of these molecular mechanisms is crucial for the development of novel and more selective therapeutic agents in both veterinary and human medicine.

References

- 1. Specific binding of prostaglandin F2 alpha to membranes of rat corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 4. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of prostaglandin F2 alpha on cytosolic free calcium ion concentrations in rat luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Luprostiol Signaling Pathway in Ovarian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol, a synthetic analog of Prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and manage various reproductive functions. Its mechanism of action is centered on the induction of luteolysis, the regression of the corpus luteum, a critical process in the ovarian cycle. This guide provides a detailed overview of the molecular signaling pathway initiated by this compound in ovarian cells, with a focus on the key cellular events from receptor binding to downstream effector activation. The information presented herein is intended to support research and development efforts in reproductive biology and pharmacology.

This compound exerts its effects by binding to the Prostaglandin F2 Receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family. The activation of the FP receptor in ovarian luteal cells triggers a cascade of intracellular events that ultimately lead to a decrease in progesterone production and the structural demise of the corpus luteum.

The Core Signaling Pathway of this compound in Ovarian Cells

As a PGF2α agonist, this compound's signaling cascade is initiated by its binding to the FP receptor on the plasma membrane of ovarian luteal cells. This interaction activates the heterotrimeric G-protein Gq. The subsequent dissociation of the Gαq subunit initiates a well-defined signaling pathway that culminates in the physiological effects of luteolysis.

The key steps in the this compound signaling pathway are:

-

Receptor Binding and G-protein Activation: this compound binds to the FP receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit of the associated G-protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the activity of phospholipase C-beta (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This results in a rapid and transient increase in intracellular calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family.

-

Downstream Signaling Cascades: The rise in intracellular calcium and the activation of PKC lead to the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. A key component of this is the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

Physiological Responses: The culmination of these signaling events in luteal cells includes the inhibition of progesterone synthesis and the initiation of apoptotic pathways, leading to the regression of the corpus luteum.

Visualization of the this compound Signaling Pathway

An In-depth Technical Guide to Luprostiol: Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine. This technical guide provides a comprehensive overview of the molecular structure and function of this compound, with a focus on its mechanism of action, receptor interaction, and physiological effects. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and reproductive biology.

Molecular Structure of this compound

This compound is a complex organic molecule with a structure designed to mimic the natural hormone prostaglandin F2α, thereby enabling it to bind to and activate PGF2α receptors.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview of its molecular characteristics.[1][2][3][4][5]

| Property | Value |

| Chemical Formula | C21H29ClO6S |

| Molecular Weight | 444.97 g/mol |

| IUPAC Name | (5Z)-7-[(1R,2S,3R,5S)-2-[[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]thio]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

| CAS Number | 67110-79-6 |

| SMILES | C1--INVALID-LINK--SCS(--INVALID-LINK--Cl)O)C)C/C=C\CCCC(=O)O">C@HO |

| InChI Key | KFUDFIMHDRJVLV-OZCLATTGSA-N |

2D and 3D Structural Representations

The two-dimensional structure of this compound illustrates the arrangement of its constituent atoms and functional groups. The three-dimensional conformation is crucial for its interaction with the prostaglandin F2α receptor.

(A 2D chemical structure image of this compound would be placed here in a full whitepaper)

(A 3D conformer image of this compound would be placed here in a full whitepaper)

Function and Mechanism of Action

This compound functions as a selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[4] Its primary physiological role is the induction of luteolysis, the regression of the corpus luteum (CL) in the ovary.[4] This action is fundamental to the control of the estrous cycle and the termination of pregnancy in various animal species.

Luteolytic Effect

The administration of this compound during the luteal phase of the estrous cycle initiates a cascade of events leading to the demise of the corpus luteum. This process involves both functional and structural regression of the CL.

-

Functional Regression: this compound binding to the FP receptor on luteal cells inhibits the production of progesterone, a hormone essential for the maintenance of pregnancy.

-

Structural Regression: The luteolytic process also involves apoptosis (programmed cell death) of the luteal cells and a decrease in blood flow to the corpus luteum, leading to its physical breakdown.

Signaling Pathway

The binding of this compound to the FP receptor activates a well-defined intracellular signaling cascade. The FP receptor is coupled to the Gq/11 class of G proteins.

Caption: this compound signaling pathway via the FP receptor.

Quantitative Data

Recommended Dosages for Luteolysis

| Animal Species | Dosage |

| Mare | 7.5 mg (intramuscular) |

| Cow | 15 mg (intramuscular) |

Pharmacokinetic Properties

| Parameter | Value (in Mares) |

| Time to Peak Plasma Concentration | Approximately 30-60 minutes |

| Plasma Half-life | Approximately 1-2 hours |

Experimental Protocols

The characterization of this compound and other PGF2α analogues relies on a variety of in vitro and in vivo experimental procedures. The following sections outline the general methodologies for key assays.

Receptor Binding Assay (Competitive)

This assay is designed to determine the binding affinity of this compound for the FP receptor.

Caption: Workflow for a competitive receptor binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues rich in FP receptors (e.g., bovine corpus luteum) in a suitable buffer and isolate the membrane fraction by differential centrifugation.

-

Binding Reaction: In a multi-well plate, incubate a fixed concentration of radiolabeled PGF2α with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound to activate the FP receptor and trigger a downstream cellular response, such as an increase in intracellular calcium.

Caption: Workflow for an in vitro calcium mobilization assay.

Detailed Methodology:

-

Cell Culture and Dye Loading: Culture a suitable cell line endogenously or recombinantly expressing the FP receptor. Load the cells with a calcium-sensitive fluorescent indicator dye.

-

Stimulation: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Conclusion

This compound is a well-characterized synthetic prostaglandin F2α analogue with a defined molecular structure and a specific mechanism of action centered on the activation of the FP receptor. Its potent luteolytic effects have established it as a valuable tool in veterinary reproductive medicine. This technical guide has provided a detailed overview of its molecular properties, functional characteristics, and the experimental methodologies used for its evaluation. Further research to precisely quantify its binding kinetics and potency relative to other PGF2α analogues will continue to refine our understanding of this important therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Specific binding of prostaglandin F2 alpha to membranes of rat corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacodynamics of Luprostiol: An In-depth Technical Guide for Researchers

Introduction: Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in veterinary medicine to synchronize estrus and manage various reproductive conditions in livestock. Its mechanism of action, centered on the regression of the corpus luteum, involves a complex interplay of signaling pathways and cellular responses. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in research models, offering detailed experimental protocols, quantitative data, and visual representations of its molecular and cellular effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of reproductive physiology and pharmacology.

Core Pharmacodynamic Effects of this compound

This compound exerts its primary effect by inducing luteolysis, the regression of the corpus luteum, which leads to a decline in progesterone production. This hormonal shift allows for the initiation of a new estrous cycle. The efficacy of this compound has been demonstrated in various animal models, with key pharmacodynamic endpoints including hormonal changes and reproductive cyclicity.

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative effects of this compound observed in key research models.

Table 1: Effect of this compound on Plasma Progesterone and Time to Ovulation in Mares

| Parameter | This compound (3.75 mg, i.m.) | Control (Saline) | Reference |

| Time to Progesterone Decline to Baseline | Within 2 days | No significant decline | [1] |

| Treatment to Ovulation Interval (days) | 9.4 ± 0.4 | 16.1 ± 0.8 | [1] |

Table 2: Luteolytic Efficacy of this compound in Beef Cows

| Dose of this compound | Synchronous Estrus Response (within 5 days post-treatment) | Reference |

| 3.8 mg | - | [2] |

| 7.5 mg | 75% - 95% | [2] |

| 15 mg | 75% - 95% | [2] |

| 30 mg | 75% - 95% | [2] |

Table 3: Effect of this compound on Salivary Cortisol in Mares

| Time Point | This compound (3.75 mg, i.m.) (ng/mL) | Control (Saline) (ng/mL) | Reference |

| Immediately before injection | 1.4 ± 0.3 | 1.3 ± 0.2 | [1] |

| 60 min after injection | 8.0 ± 1.4 | 1.0 ± 0.3 | [1] |

Table 4: Binding Affinities (Ki) and Potencies (EC50) of PGF2α Analogs for the FP Receptor

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| Travoprost acid ([+]-fluprostenol) | 35 ± 5 | 1.4 - 3.6 | [3] |

| Latanoprost acid | 98 | 32 - 124 | [3] |

| Bimatoprost acid | 83 | 2.8 - 3.8 | [3] |

| This compound | Data not available in public literature | - |

Signaling Pathways of this compound

As a PGF2α analog, this compound is understood to mediate its effects through the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[4] The binding of this compound to the FP receptor initiates a cascade of intracellular signaling events.

This compound-Induced Luteolytic Signaling Cascade

The primary signaling pathway activated by this compound in luteal cells involves the Gq alpha subunit of the G-protein.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.[7] This calcium signaling, along with the activation of protein kinase C (PKC) by DAG, contributes to the downstream effects of this compound, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2).[8]

Induction of Apoptosis in Luteal Cells

A key component of this compound-induced luteolysis is the initiation of apoptosis, or programmed cell death, in luteal cells. This process is triggered by the signaling cascade and involves both the intrinsic and extrinsic apoptotic pathways.

The intrinsic pathway is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This leads to the activation of caspase-9, which in turn activates the executioner caspase-3.[1] The extrinsic pathway involves the upregulation of the Fas ligand (FasL) and its receptor (Fas), leading to the activation of caspase-8, which can also activate caspase-3.[1] Activated caspase-3 is a key mediator of apoptosis, leading to the cleavage of cellular proteins and DNA fragmentation.

References

- 1. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. repository.arizona.edu [repository.arizona.edu]

- 6. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of calcium on progesterone production in small and large bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Luprostiol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol is a potent synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound. A detailed, multi-step synthesis process, commencing from the pivotal Corey lactone intermediate, is elucidated, complete with experimental protocols for key reactions. The guide also presents the signaling pathway of the PGF2α receptor, through which this compound exerts its biological effects, and compiles relevant quantitative data into structured tables for ease of reference.

Discovery and Background

This compound, a second-generation prostaglandin analog, was developed to overcome the rapid metabolism and short biological half-life of natural PGF2α. Its primary application is in veterinary medicine as a potent luteolytic agent for the synchronization of estrus and termination of pregnancy in various animal species, including cattle and horses. The key structural modification in this compound, the presence of a 16-(m-chlorophenoxy) group and a thioether linkage in the ω-chain, confers enhanced stability and prolonged activity compared to the parent compound.

The Synthetic Pathway of this compound

The total synthesis of this compound is a complex, multi-step process that relies on the well-established strategies developed for prostaglandin synthesis. The cornerstone of this approach is the use of the chiral building block known as the Corey lactone diol , which provides the necessary stereochemical control for the cyclopentane core of the molecule. The overall synthetic workflow can be divided into the sequential construction of the α- and ω-side chains onto this core structure.

Experimental Workflow for this compound Synthesis

The following diagram outlines the key stages in the synthesis of this compound, starting from the Corey lactone diol.

Caption: Synthetic workflow for this compound from Corey lactone diol.

Key Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of this compound and its analogs.

Protocol 1: Protection of Corey Lactone Diol

-

Objective: To protect the hydroxyl groups of the Corey lactone diol to prevent unwanted side reactions in subsequent steps.

-

Reagents: Corey lactone diol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dry dichloromethane (DCM).

-

Procedure:

-

Dissolve Corey lactone diol in dry DCM under an inert atmosphere (e.g., argon).

-

Add imidazole followed by the dropwise addition of a solution of TBDMSCl in dry DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting protected lactone by column chromatography on silica gel.

-

Protocol 2: Wittig Reaction for α-Chain Installation

-

Objective: To introduce the seven-carbon α-chain with a cis-double bond.

-

Reagents: Protected lactol, (4-carboxybutyl)triphenylphosphonium bromide, potassium tert-butoxide, dry tetrahydrofuran (THF).

-

Procedure:

-

Suspend (4-carboxybutyl)triphenylphosphonium bromide in dry THF under an inert atmosphere.

-

Add a solution of potassium tert-butoxide in THF dropwise at 0 °C to generate the ylide (a deep orange/red color is typically observed).

-

Stir the ylide solution for 30-60 minutes at room temperature.

-

Cool the reaction mixture to -78 °C and add a solution of the protected lactol in dry THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Protocol 3: Horner-Wadsworth-Emmons Reaction for ω-Chain Precursor

-

Objective: To install the ω-chain precursor, typically an α,β-unsaturated ketone.

-

Reagents: Aldehyde derived from the product of the Wittig reaction, dimethyl (2-oxo-3-(m-chlorophenoxy)propyl)phosphonate, sodium hydride (NaH), dry THF.

-

Procedure:

-

Suspend NaH in dry THF under an inert atmosphere.

-

Add a solution of the phosphonate ester in dry THF dropwise at 0 °C.

-

Stir the mixture at room temperature until hydrogen evolution ceases.

-

Cool the reaction to 0 °C and add a solution of the aldehyde in dry THF.

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting enone by column chromatography.

-

Mechanism of Action: Prostaglandin F2α Receptor Signaling

This compound exerts its biological effects by acting as an agonist at the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor initiates a signaling cascade that leads to the physiological responses associated with luteolysis.

Signaling Pathway Diagram

The following diagram illustrates the intracellular signaling pathway activated by the binding of this compound to the FP receptor.

Caption: PGF2α receptor signaling pathway activated by this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (Z)-7-[(1R,2S,3S,5R)-2-[[(R)-3-(3-chlorophenoxy)-2-hydroxypropyl]thio]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

| CAS Number | 67110-79-6 |

| Molecular Formula | C₂₁H₂₉ClO₆S |

| Molecular Weight | 444.97 g/mol |

Table 2: Quantitative Data on the Biological Activity of this compound

| Species | Application | Dosage | Observed Effect |

| Cattle | Estrus Synchronization | 15 mg (intramuscular) | Return to estrus in 2-4 days |

| Mares | Estrus Synchronization | 7.5 mg (intramuscular) | Return to estrus within 5 days |

| Sows | Induction of Parturition | 7.5 mg (intramuscular) | Farrowing induced within 20-30 hours |

Note: The provided synthesis protocols are generalized and may require optimization based on specific laboratory conditions and available starting materials. The biological activity data is for illustrative purposes and dosages may vary based on individual animal factors.

In vitro effects of Luprostiol on luteal cells

An In-Depth Technical Guide on the In Vitro Effects of Luprostiol on Luteal Cells

Introduction

This compound is a synthetic analogue of prostaglandin F2α (PGF2α), a hormone-like substance that plays a pivotal role in reproductive physiology. In veterinary medicine, this compound is primarily utilized for the synchronization of estrus and the induction of luteolysis, the process of regression of the corpus luteum (CL). The corpus luteum is a transient endocrine structure that is essential for establishing and maintaining pregnancy through its production of progesterone. Understanding the direct effects of this compound on luteal cells at a cellular and molecular level is crucial for optimizing its clinical use and for the development of novel reproductive therapies.

This technical guide provides a comprehensive overview of the in vitro effects of this compound on luteal cells, with a focus on its impact on steroidogenesis, cell viability, and the induction of apoptosis. It is intended for researchers, scientists, and drug development professionals in the field of reproductive biology and pharmacology. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows.

Mechanism of Action: The Prostaglandin F2α Receptor Pathway

This compound, like other PGF2α analogues, exerts its biological effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells. The activation of the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to the demise of the luteal cells and a cessation of progesterone production.

The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium is a critical event in initiating the apoptotic cascade. Concurrently, DAG activates protein kinase C (PKC), which is involved in various cellular processes, including the inhibition of progesterone synthesis and the promotion of apoptosis.

Caption: Proposed signaling pathway of this compound in luteal cells.

Quantitative Data on the In Vitro Effects of this compound

Studies on cultured bovine luteal cells have provided quantitative data on the effects of this compound. The following tables summarize the key findings from experiments where enzymatically-isolated luteal cells from days 8-12 of the estrous cycle were stimulated for 24 hours.

Table 1: Effect of this compound on Progesterone (P4) Secretion

| Treatment | P4 Secretion (vs. Control) | Statistical Significance |

| This compound | No significant influence | Not Applicable |

| PGF2α (Natural) | Stimulated | P<0.05 |

| Dinoprost | Stimulated | P<0.05 |

| Cloprostenol | No significant influence | Not Applicable |

Data from Skarzynski et al. (2013).

Table 2: Cytotoxic and Pro-Apoptotic Effects of this compound

| Parameter | Effect of this compound (vs. Control) | Statistical Significance |

| Cytotoxicity | 37.3% increase | P<0.001 |

| Apoptosis | 202% increase | P<0.001 |

Data from Skarzynski et al. (2013).

Table 3: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) Mobilization

| Treatment | [Ca²⁺]i Mobilization (vs. Control) | Statistical Significance |

| This compound | 200% increase | P<0.001 |

Data from Skarzynski et al. (2013).

These data indicate that while this compound does not directly inhibit progesterone synthesis within a 24-hour timeframe in vitro, it is a potent inducer of cytotoxicity and apoptosis, and it strongly stimulates intracellular calcium mobilization. These latter effects are the primary drivers of its luteolytic action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro effects of this compound on luteal cells.

Luteal Cell Isolation and Culture

This protocol describes a general method for obtaining primary luteal cells for culture.

Materials:

-

Ovaries with a mid-luteal phase (days 8-12) corpus luteum.

-

Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with antibiotics (e.g., penicillin, streptomycin) and 0.1% Bovine Serum Albumin (BSA).

-

Collagenase (Type I or II).

-

Deoxyribonuclease I (DNase I).

-

Cell strainer (70-100 µm).

-

Culture medium (e.g., RPMI-1640 or DMEM/F-12) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Centrifuge.

-

Incubator (37-38.5°C, 5% CO₂).

Procedure:

-

Aseptically dissect the corpus luteum from the ovary.

-

Mince the luteal tissue into small pieces (1-2 mm³).

-

Wash the tissue fragments multiple times with supplemented HBSS to remove blood cells.

-

Incubate the tissue fragments in HBSS containing collagenase (e.g., 0.1%) and DNase I at 37°C for 30-60 minutes with gentle agitation.

-

Disperse the cells by gentle pipetting.

-

Filter the cell suspension through a sterile cell strainer to remove undigested tissue.

-

Wash the filtered cells by centrifugation (e.g., 600 x g for 10 minutes) and resuspension in fresh HBSS. Repeat this step 2-3 times.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the viable cells in culture plates at a desired density (e.g., 1 x 10⁵ viable cells/well) in the appropriate culture medium.

-

Incubate the cells at 37-38.5°C in a humidified atmosphere of 5% CO₂. The medium should be changed every 2-3 days.

Caption: Workflow for luteal cell isolation and culture.

Progesterone Assay

Progesterone concentrations in the culture medium can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

General ELISA Protocol:

-

Collect the culture medium from the treated and control cells.

-

Use a commercial progesterone ELISA kit, following the manufacturer's instructions.

-

Typically, the assay involves competitive binding between progesterone in the sample and a known amount of enzyme-labeled progesterone for a limited number of anti-progesterone antibody binding sites coated on a microplate.

-

After incubation and washing steps, a substrate is added, and the resulting color intensity is measured using a microplate reader.

-

The concentration of progesterone in the samples is determined by comparing their absorbance to a standard curve.

-

Results are often normalized to the protein content of the cells in each well.

Apoptosis Assays

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using colorimetric or fluorometric assays.

General Protocol (Fluorometric):

-

After treatment with this compound, harvest the luteal cells.

-

Lyse the cells in a chilled lysis buffer and incubate on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

In a 96-well plate, add the cell lysate to each well.

-

Add a reaction buffer containing a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

During incubation, activated caspase-3 in the lysate will cleave the substrate, releasing the fluorescent group (AMC).

-

Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.

-

The level of fluorescence is proportional to the caspase-3 activity in the sample.

Caption: Workflow for a fluorometric caspase-3 activity assay.

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

General Protocol (Agarose Gel Electrophoresis):

-

Harvest luteal cells after treatment.

-

Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols.

-

Quantify the extracted DNA.

-

Load equal amounts of DNA from each sample onto an agarose gel (1.5-2.0%).

-

Perform electrophoresis to separate the DNA fragments by size.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light.

-

Apoptotic samples will show a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 base pairs, while DNA from healthy cells will appear as a single high-molecular-weight band.

Conclusion

The in vitro data clearly demonstrate that this compound is a potent luteolytic agent that acts directly on luteal cells. Its primary mechanisms of action involve a significant increase in intracellular calcium levels and the subsequent induction of the apoptotic cascade, leading to a high rate of cell death. While it may not have an immediate inhibitory effect on progesterone synthesis, the profound cytotoxic and pro-apoptotic effects ultimately result in the cessation of progesterone production and the structural regression of the corpus luteum. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the nuanced mechanisms of PGF2α analogues and to develop more effective strategies for manipulating reproductive cycles.

Luprostiol: A Synthetic PGF2α Analog for Advanced Research and Drug Development

An In-depth Technical Guide

Abstract

Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α), a key endogenous signaling molecule involved in a wide array of physiological processes. As a selective agonist for the PGF2α receptor (FP receptor), this compound offers a valuable tool for researchers and drug development professionals investigating reproductive physiology, smooth muscle pharmacology, and inflammatory pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetics, and in-vivo effects, supported by quantitative data and detailed experimental methodologies.

Introduction

Prostaglandin F2α (PGF2α) is a lipid autacoid derived from arachidonic acid that exerts its biological effects through the G-protein coupled FP receptor. Its actions are particularly prominent in the female reproductive system, where it plays a critical role in luteolysis (the regression of the corpus luteum), uterine contractility, and the initiation of parturition. This compound, as a synthetic PGF2α analog, mimics these effects with enhanced stability and a more favorable pharmacokinetic profile, making it a valuable agent in both veterinary medicine and as a research tool.[1][2] This document serves as a technical resource for scientists, providing in-depth information on the core characteristics and applications of this compound.

Mechanism of Action: PGF2α Signaling Pathway

This compound exerts its biological effects by binding to and activating the PGF2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the FP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαq protein pathway.

Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key trigger for many of the physiological responses to PGF2α, including smooth muscle contraction.

Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates a variety of downstream target proteins, further modulating cellular responses. The signaling cascade initiated by this compound can also involve other pathways, including the mitogen-activated protein kinase (MAPK) and Rho kinase pathways, which contribute to its diverse physiological effects.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and in-vivo effects of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Tmax (min) | T1/2 (hours) |

| Cow | 15 mg | IM | 17.5 | 2 |

| Horse | 7.5 mg | IM | 37.5 | 1.5 |

| Goat | - | - | 22.5 | 1.1 |

| Sheep | 0.125 mg/kg | IM | 30 | 1.5 |

Data compiled from product information sheets.[1]

Table 2: In-vivo Effects of this compound in Mares

| Parameter | This compound (3.75 mg, IM) | Control (Saline) |

| Progesterone Decline to Baseline | Within 2 days | - |

| Treatment to Ovulation Interval (days) | 9.4 ± 0.4 | 16.1 ± 0.8 |

| Salivary Cortisol (ng/mL) at 60 min post-injection | 8.0 ± 1.4 | 1.0 ± 0.3 |

Data from a crossover study in eight mares.[3]

Table 3: In-vivo Effects of this compound for Parturition Induction in Goats

| Treatment Group | Dose | N | Interval from Injection to Parturition (hours) | Live Kids (%) |

| This compound (L) | 7.5 mg, IM | 20 | 33.3 ± 0.9 | 94.9 |

| This compound (L50) | 3.75 mg, IM | 18 | 34.1 ± 1.8 | 92.1 |

| Cloprostenol (Cl) | 75 µg, IM | 19 | 35.1 ± 1.5 | 93.9 |

| Control (S) | 1 mL Saline, IM | 15 | 99.4 ± 12.1 | - |

Data from a study on pregnant goats induced on day 145 of pregnancy.[4]

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide.

In-vivo Luteolysis Study in Mares

Objective: To evaluate the luteolytic efficacy and stress response of this compound in mares.

Experimental Design: A crossover design was used with eight mares.[3] Each mare received three treatments in a randomized order: this compound (3.75 mg, intramuscular), D-cloprostenol (22.5 µg, intramuscular), and saline (0.5 mL, intramuscular) on day 8 after ovulation.[3]

Methodology:

-

Animal Monitoring: Mares were monitored daily via transrectal ultrasonography to determine the day of ovulation.

-

Treatment Administration: On day 8 post-ovulation, the assigned treatment was administered via deep intramuscular injection.

-

Blood Sampling: Jugular venous blood samples were collected daily for progesterone analysis.

-

Hormone Analysis: Plasma progesterone concentrations were determined using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Stress Response Assessment: Salivary cortisol levels were measured before and at various time points after injection to assess the physiological stress response. Heart rate and heart rate variability were also monitored.

-

Data Analysis: The interval from treatment to the return to estrus and subsequent ovulation was recorded. Statistical analysis was performed to compare the effects of the different treatments.

Induction of Parturition Study in Goats

Objective: To assess the efficacy of this compound for the induction of parturition in pregnant goats.

Experimental Design: Pregnant goats were randomly assigned to one of four treatment groups on day 145 of gestation: this compound (7.5 mg or 3.75 mg, IM), Cloprostenol (75 µg, IM), or Saline (1 mL, IM).[4]

Methodology:

-

Animal Selection: Pregnant goats with known breeding dates were selected for the study.

-

Treatment Administration: On day 145 of gestation, the assigned treatment was administered via intramuscular injection.

-

Observation: Goats were continuously observed to record the time of parturition, incidence of dystocia, and placental delivery.

-

Blood Sampling: Blood samples were collected at the time of injection and at 24 hours post-injection to measure plasma progesterone concentrations.

-

Hormone Analysis: Progesterone levels were determined using a suitable immunoassay.

-

Outcome Assessment: The interval from injection to parturition, kidding success, and kid viability were recorded and compared between the groups.

FP Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of this compound for the FP receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the FP receptor are prepared from a suitable source (e.g., cell lines transfected with the FP receptor gene or tissues known to express high levels of the receptor, such as the corpus luteum).

-

Radioligand: A radiolabeled PGF2α analog (e.g., [3H]-PGF2α) is used as the tracer.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a potent and effective synthetic PGF2α analog with well-documented luteolytic and uterotonic properties. Its mechanism of action through the FP receptor-mediated signaling pathway is consistent with that of endogenous PGF2α. The quantitative data from in-vivo studies in various animal species demonstrate its utility in reproductive management. While specific receptor binding affinity data for this compound is not widely published, its demonstrated in-vivo potency suggests a high affinity for the FP receptor. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties and potential therapeutic applications of this compound. This technical guide serves as a valuable resource for scientists and drug development professionals working with this important prostaglandin analog.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. ema.europa.eu [ema.europa.eu]

- 3. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of this compound and Cloprostenol for induction of parturition in pregnant goats - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Luprostiol in Reproductive Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus and manage various reproductive conditions. Its therapeutic efficacy is predicated on its high affinity and specificity for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor expressed in various reproductive tissues. This technical guide provides a comprehensive overview of the cellular targets of this compound, with a primary focus on the corpus luteum and the myometrium. We delve into the molecular mechanisms of action, downstream signaling pathways, and present quantitative data on receptor binding. Furthermore, detailed experimental protocols for key assays are provided to facilitate further research and drug development in this domain.

Introduction

This compound exerts its physiological effects by mimicking the natural ligand, PGF2α. The primary cellular target for this compound in reproductive tissues is the PGF2α receptor, also known as the FP receptor.[1][2] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. The expression and activation of the FP receptor in specific reproductive tissues, namely the corpus luteum and the myometrium, are central to the therapeutic applications of this compound.

Cellular Targets and Mechanism of Action

Corpus Luteum: Induction of Luteolysis

The principal pharmacological action of this compound is the induction of luteolysis, the regression of the corpus luteum (CL).[3] This process is critical for the regulation of the estrous cycle and is initiated by the binding of this compound to FP receptors on luteal cells.

Signaling Pathway in Luteal Cells:

-

Receptor Binding and G-Protein Activation: this compound binds to the FP receptor, which is coupled to the Gq/11 class of heterotrimeric G-proteins. This binding event catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation and dissociation from the βγ-subunits.

-

Phospholipase C Activation and Second Messenger Production: The activated Gαq subunit stimulates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Downstream Effector Activation: The rise in intracellular Ca2+ and the presence of DAG activate various downstream signaling cascades:

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with intracellular Ca2+, activates protein kinase C (PKC).

-

MAPK Pathway: The activation of PKC can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK pathway.[4]

-

-

Inhibition of Progesterone Synthesis and Apoptosis: These signaling events culminate in the inhibition of progesterone synthesis and the induction of apoptosis (programmed cell death) in luteal cells, leading to the structural and functional demise of the corpus luteum. Additionally, PGF2α has been shown to inhibit luteinizing hormone (LH)-stimulated cyclic AMP (cAMP) production, further contributing to the reduction in steroidogenesis.[5]

Figure 1: this compound signaling in luteal cells leading to luteolysis.

Myometrium: Stimulation of Contraction

This compound induces potent contractions of the myometrial smooth muscle, an effect that is harnessed for the induction of parturition or abortion.

Signaling Pathway in Myometrial Cells:

-

Receptor Binding and G-Protein Activation: Similar to the corpus luteum, this compound binds to FP receptors on myometrial cells. In this tissue, the FP receptor can couple to both Gq and Gi proteins.[6][7]

-

Phospholipase C Activation and Calcium Influx: The activated Gαq subunit stimulates PLC, leading to the generation of IP3. IP3 mediates the release of Ca2+ from the sarcoplasmic reticulum. Crucially, a significant influx of extracellular Ca2+ is also triggered.[8]

-

Activation of the Contractile Machinery:

-

Calcium-Calmodulin Complex Formation: The elevated intracellular Ca2+ binds to the protein calmodulin (CaM).

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[9]

-

Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.[9]

-

-

Involvement of the RhoA/ROCK Pathway: The RhoA/ROCK signaling pathway plays a significant role in enhancing and sustaining myometrial contractions. While direct evidence for this compound is pending, PGF2α is known to activate this pathway.[10] RhoA activates ROCK, which inhibits myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of the myosin light chain, leading to a sustained contractile state (calcium sensitization).

-

Pro-inflammatory Signaling: this compound, via the FP receptor, can also activate pro-inflammatory pathways in the myometrium, including the NF-κB and MAP kinase pathways, leading to the production of cytokines and other inflammatory mediators that contribute to the process of labor.[6][7]

Figure 2: this compound signaling in myometrial cells leading to contraction.

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Tissue/Cell Line | Binding Affinity (IC50/Kd) | Reference |

| PGF2α | FP Receptor | Rat Luteal Cell Membranes | Kd = 4.7 nM | [7] |

| PGF2α | FP Receptor | Bovine Corpus Luteum Membranes | Kd = 1.6 nM (high affinity), 24 nM (low affinity) | |

| PGF2α | FP Receptor | Human FP Receptor Cell Line | IC50 = 2.0 x 10-8 M (20 nM) | [3] |

| Fluprostenol | FP Receptor | Adipocyte Precursors | Potent agonist | |

| Cloprostenol | FP Receptor | Rat Luteal Tissue | Potent analog |

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.

Experimental Protocols

Isolation and Culture of Bovine Luteal Cells

This protocol is adapted from established methods for studying the direct effects of compounds like this compound on luteal cell function.[3]

Figure 3: Workflow for the isolation and culture of bovine luteal cells.

Materials:

-

Bovine ovaries with a mid-luteal phase corpus luteum

-

Hanks' Balanced Salt Solution (HBSS) with antibiotics

-

Collagenase (Type II)

-

Bovine Serum Albumin (BSA)

-

Cell strainer (70-100 µm)

-

Culture medium (e.g., RPMI 1640 or DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

Sterile dissection tools, centrifuge, incubator

Procedure:

-

Tissue Collection: Aseptically collect ovaries with a visible corpus luteum from a local abattoir and transport them to the laboratory on ice in sterile saline with antibiotics.

-

Corpus Luteum Excision: Carefully dissect the corpus luteum from the surrounding ovarian tissue.

-

Mincing: Mince the luteal tissue into small pieces (approximately 1-2 mm³) using a sterile scalpel.

-

Enzymatic Digestion:

-

Wash the minced tissue several times with HBSS.

-

Incubate the tissue in HBSS containing 0.1% collagenase and 0.1% BSA at 37°C for 1-2 hours with gentle agitation.

-

-

Cell Dissociation and Filtration:

-

Pipette the cell suspension up and down to further dissociate the tissue.

-

Filter the suspension through a sterile cell strainer to remove undigested tissue fragments.

-

-

Washing:

-

Collect the filtrate and centrifuge at a low speed (e.g., 200 x g) for 5-10 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh HBSS.

-

Repeat the washing step 2-3 times.

-

-

Cell Counting and Viability: Resuspend the final cell pellet in culture medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Cell Culture: Seed the viable luteal cells in culture plates at a desired density and incubate at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 48 hours.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration in response to stimuli like this compound.

Materials:

-

Cultured myometrial or luteal cells on coverslips or in a 96-well plate

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Probenecid (optional, to prevent dye extrusion)

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-

Prepare Fura-2 AM Loading Solution:

-

Dissolve Fura-2 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM).

-

On the day of the experiment, dilute the Fura-2 AM stock solution in HBS to a final working concentration (typically 1-5 µM).

-

Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

-

-

Cell Loading:

-

Wash the cultured cells once with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBS (with or without probenecid) for an additional 20-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Fluorescence Measurement:

-

Mount the coverslip on a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

-

Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Materials:

-

Cell membranes prepared from tissues or cells expressing the FP receptor

-

Radiolabeled PGF2α (e.g., [³H]-PGF2α)

-

Unlabeled this compound at various concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In a series of tubes, incubate a fixed amount of cell membranes with a fixed concentration of radiolabeled PGF2α and increasing concentrations of unlabeled this compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled PGF2α).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The binding affinity (Ki) of this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

This compound's targeted action on the prostaglandin F2α receptor in the corpus luteum and myometrium underpins its critical role in reproductive management. A thorough understanding of its cellular and molecular mechanisms, including the specific signaling pathways it modulates, is paramount for optimizing its existing applications and for the development of novel therapeutics with enhanced specificity and efficacy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of reproductive pharmacology.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Lipopolysaccharide promotes contraction of uterine myocytes via activation of Rho/ROCK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the effects of the Rho-kinase enzyme inhibitors AS1892802 and fasudil hydrochloride on the contractions of isolated pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RhoA/Rho-kinase cascade is involved in oxytocin-induced rat uterine contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 10. Functional involvement of protein kinase C, Rho-kinase and TRPC3 decreases while PLC increases with advancement of pregnancy in mediating oxytocin-induced myometrial contractions in water buffaloes (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Luprostiol: A Deep Dive into its Role in Prostaglandin Research

A Technical Guide for Researchers and Drug Development Professionals

Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), serves as a potent luteolytic agent with significant applications in both veterinary medicine and prostaglandin research.[1][2][3] Its primary function lies in inducing the regression of the corpus luteum, a transient endocrine structure in the ovary, thereby playing a critical role in the regulation of the estrous cycle and the initiation of parturition.[4][5] This technical guide provides an in-depth exploration of this compound's mechanism of action, its interaction with prostaglandin receptors, and the downstream signaling pathways it modulates, supported by quantitative data and detailed experimental insights.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C21H29ClO6S.[1][] Its structure is characterized by a cyclopentane ring, two hydroxylated side chains, and a terminal carboxylic acid group, closely mimicking the endogenous PGF2α.

| Property | Value | Reference |

| Chemical Name | (Z)-7-((1R,2S,3S,5R)-2-(((R)-3-(3-chlorophenoxy)-2-hydroxypropyl)thio)-3,5-dihydroxycyclopentyl)hept-5-enoic acid | [1] |

| CAS Number | 67110-79-6 | [1][3][7] |

| Molecular Formula | C21H29ClO6S | [1][][8] |

| Molecular Weight | 444.97 g/mol | [1][2][8] |

Mechanism of Action: Luteolysis and Beyond

This compound exerts its biological effects by acting as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[9][10] The binding of this compound to the FP receptor, primarily located on luteal cells in the ovary, initiates a cascade of intracellular events leading to luteolysis.

Signaling Pathway of this compound-Induced Luteolysis

The activation of the FP receptor by this compound triggers the Gαq subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a series of downstream effects culminating in the death of luteal cells and the cessation of progesterone production.[11][12]

Caption: this compound-induced luteolytic signaling cascade.

Quantitative Pharmacological Data

| Parameter | Species | Observation | Reference |

| Luteolytic Potency vs. PGF2α | Rat | Approximately 10 times more potent | [5] |

| Luteolytic Potency vs. PGF2α | Hamster | Approximately 15 to 30 times more potent | [5] |

| Luteolytic Potency vs. PGF2α | Heifer | Approximately 2 times more potent | [5] |

| Spasmogenic Effect vs. PGF2α (Rat Uterus) | Rat | Approximately 5 times more potent | [5] |

In Vivo Efficacy: Dose-Response and Physiological Outcomes

Clinical and experimental studies in various animal models have established effective dosages of this compound for inducing luteolysis, synchronizing estrus, and inducing parturition.

| Species | Dosage | Application | Outcome | Reference |

| Mares | 3.75 mg (i.m.) | Estrus Synchronization | Significant decline in progesterone within 2 days; Treatment to ovulation interval of 9.4 ± 0.4 days | [13] |

| Goats | 7.5 mg (i.m.) | Parturition Induction | Interval from injection to parturition: 33.3 ± 0.9 hours | [14] |

| Goats | 3.75 mg (i.m.) | Parturition Induction | Interval from injection to parturition: 34.1 ± 1.8 hours | [14] |

| Brahman Cattle | 7.5, 15, and 30 mg | Estrus Synchronization | Effective in causing luteolysis and estrous synchrony | [15] |

| Cows | 15 mg (i.m.) | Oestrus Control | Induces luteolysis, followed by estrus in 2-4 days | [4] |

Experimental Protocols

The following provides a generalized methodology for studying the luteolytic effects of this compound in a research setting, based on common practices in published studies.

In Vivo Luteolysis and Estrus Synchronization in Mares

Objective: To evaluate the efficacy of this compound in inducing luteolysis and synchronizing estrus in mares.

Methodology:

-

Animal Selection: Use healthy, cyclic mares with a confirmed corpus luteum via transrectal ultrasonography.

-

Treatment Groups:

-

Hormone Analysis: Collect daily blood samples via jugular venipuncture. Centrifuge to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Ovarian Monitoring: Perform daily transrectal ultrasonography to monitor the regression of the corpus luteum and the growth of ovarian follicles.

-

Estrus Detection: Monitor for behavioral signs of estrus (e.g., receptivity to a stallion).

-

Data Analysis: Compare the changes in progesterone concentrations, the interval from treatment to the onset of estrus, and the interval from treatment to ovulation between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: Workflow for in vivo luteolysis studies in mares.

Broader Implications in Prostaglandin Research

While the primary application of this compound is in veterinary reproductive management, its role as a potent PGF2α analogue makes it a valuable tool in fundamental prostaglandin research.[16][17] Studies involving this compound can help to:

-

Elucidate the molecular details of FP receptor activation and signaling.

-

Investigate the physiological roles of the PGF2α system in various tissues and organs beyond the reproductive tract.

-

Develop novel therapeutic agents targeting the PGF2α pathway for human and animal health. For instance, PGF2α analogues are used in ophthalmology to treat glaucoma.[9][18][19]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound [drugfuture.com]

- 3. This compound | 67110-79-6 [chemicalbook.com]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. ema.europa.eu [ema.europa.eu]

- 7. clearsynth.com [clearsynth.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin moieties that determine receptor binding specificity in the bovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis - Public Library of Science - Figshare [plos.figshare.com]

- 12. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]

- 13. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of this compound and Cloprostenol for induction of parturition in pregnant goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (this compound) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]